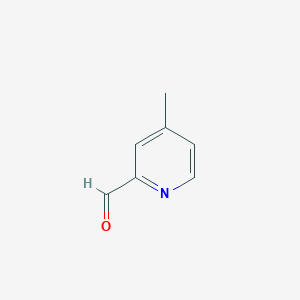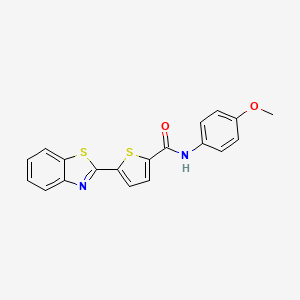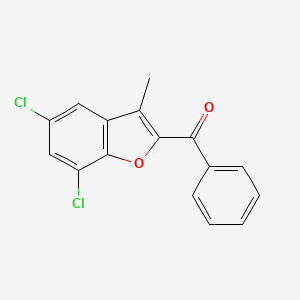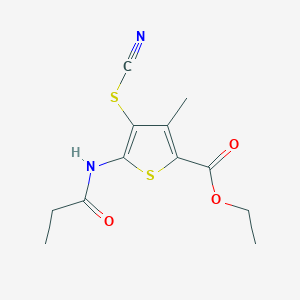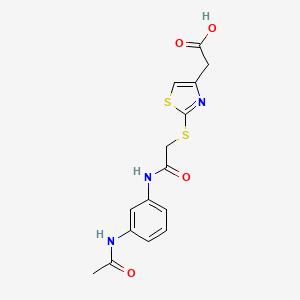
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid, also known as FPA-124, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. FPA-124 was first synthesized by Fujimoto et al. in 2006 and has since been the subject of numerous scientific studies.
Scientific Research Applications
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, including 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxylic acid, are recognized for their diverse biological activities. These compounds are crucial scaffolds in heterocyclic chemistry due to their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral properties. The synthesis of pyrazole carboxylic acid derivatives and their biological applications have been a significant area of research. The broad spectrum of activities is attributed to the pyrazole ring, which interacts effectively with various enzymes and receptors in biological systems, facilitating a range of weak interactions that contribute to their bioactivity. This mini-review offers an overview of the synthesis methods for pyrazole carboxylic acid derivatives and their wide range of medicinal applications, serving as a guide for scientists in medicinal chemistry to explore new therapeutic agents (A. Cetin, 2020).
Analytical and Environmental Implications
While the search did not return direct studies on this compound, research on similar fluorinated compounds and their analytical methods suggests a relevance in understanding the environmental fate and behavior of fluorine-containing compounds. The study on fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) delves into the transition to safer chemicals and the need for risk assessment and management of these substances. It underscores the importance of identifying and understanding the properties of fluorinated alternatives to mitigate environmental and health risks (Zhanyun Wang et al., 2013).
Antioxidant Activity Analysis
The comprehensive review of analytical methods for determining antioxidant activity highlights the significance of these assays in evaluating the antioxidant capacity of complex samples, including potentially those containing pyrazole carboxylic acid derivatives. Understanding these methods is crucial for assessing the antioxidant potential of new compounds, aiding in their development for pharmaceutical or nutraceutical applications (I. Munteanu & C. Apetrei, 2021).
properties
IUPAC Name |
3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O3/c19-14-5-1-3-12(7-14)9-22-10-16(18(23)24)17(21-22)25-11-13-4-2-6-15(20)8-13/h1-8,10H,9,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEMMVJXIVDPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C(=N2)OCC3=CC(=CC=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)
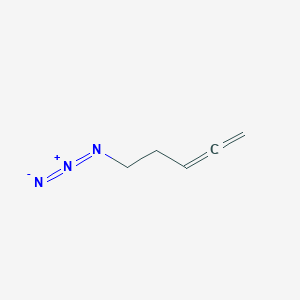
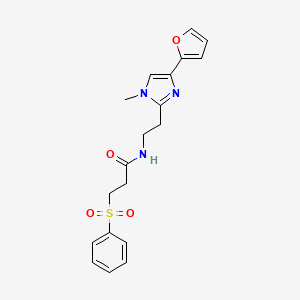
![2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione](/img/structure/B2940510.png)
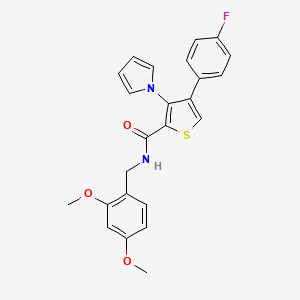
![1-[(2-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2940512.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2940513.png)
